2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide
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Overview
Description
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE is a complex organic compound characterized by the presence of benzodiazole and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazole and benzothiazole rings, followed by their functionalization with sulfanyl and carbamoyl groups. Common reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)methylbenzoic acid hydrobromide
- 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)benzonitrile
- 2-[(1H-1,3-Benzodiazol-2-ylsulfanyl)methyl]-4-chloro-3-methyl-1λ⁵-pyridin-1-one
Uniqueness
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE is unique due to its specific combination of benzodiazole and benzothiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H19N5O2S3 |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
N-[2-(2-anilino-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]-2-(1H-benzimidazol-2-ylsulfanyl)acetamide |
InChI |
InChI=1S/C24H19N5O2S3/c30-21(13-32-23-27-17-8-4-5-9-18(17)28-23)26-16-10-11-19-20(12-16)34-24(29-19)33-14-22(31)25-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,25,31)(H,26,30)(H,27,28) |
InChI Key |
JLWBYQUTFPKRTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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